molecular formula C14H14N2O3 B15132911 (2S)-2-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

(2S)-2-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B15132911
M. Wt: 258.27 g/mol
InChI Key: HABVYSACTSEIEL-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Aspartyl beta-naphthylamide typically involves the condensation of L-aspartic acid with beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for beta-L-Aspartyl beta-naphthylamide are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Aspartyl beta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Beta-L-Aspartyl beta-naphthylamide is unique due to its specific structure, which makes it a preferred substrate for certain aminopeptidases. Its ability to be hydrolyzed under specific conditions allows for detailed studies of enzyme activities .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(2S)-2-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

InChI

InChI=1S/C14H14N2O3/c15-12(14(18)19)8-13(17)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,17)(H,18,19)/t12-/m0/s1

InChI Key

HABVYSACTSEIEL-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)N

Origin of Product

United States

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